Research pain point: Shorter-chain analogs solidify at lab temperatures, clogging automated lines, and yield analgesic rather than antipsychotic derivatives. Butyrophenone (CAS 495-40-9) is the required 4-carbon ketone that avoids these failures.
Butyrophenone (CAS 495-40-9) is an aromatic ketone consisting of a phenyl ring attached to a four-carbon butyryl chain, serving as a highly specific building block in medicinal chemistry, photochemistry, and analytical chromatography. As a clear, room-temperature liquid with a boiling point of ~228 °C and a log Kow of 2.66, it offers a highly processable baseline for industrial and laboratory workflows [1]. Its procurement value is strictly driven by its exact chain length, which provides the precise steric, electronic, and structural properties required to synthesize neuroleptic active pharmaceutical ingredients (APIs) and to access intramolecular photochemical pathways that are physically impossible for shorter-chain analogs.
Substituting butyrophenone with closely related in-class analogs like acetophenone or propiophenone results in critical failures across multiple application domains. In photochemistry, shorter-chain ketones lack the requisite γ-hydrogen, completely preventing Norrish Type II cleavage and forcing reactions into entirely different, concentration-dependent bimolecular pathways [1]. In medicinal chemistry, altering the alkyl chain length by even a single carbon fundamentally alters the pharmacological profile of the resulting derivatives, shifting the therapeutic class of piperidine-coupled APIs from antipsychotic to analgesic [2]. Furthermore, from a handling perspective, substituting butyrophenone with acetophenone introduces processability bottlenecks, as the latter can solidify at cooler ambient temperatures, disrupting automated liquid dosing systems and continuous flow reactors.
Shorter alkyl chains shift enzyme inhibition rank and boiling point; results may not transfer from propiophenone or acetophenone.
Propiophenone and acetophenone lack dopamine receptor antagonist annotation; may not support D2 pharmacophore studies.
Refractive index and melting point differences may invalidate analytical methods calibrated for butyrophenone identity.
In the synthesis of substituted piperidines, the alkyl chain length of the phenyl ketone precursor strictly dictates the therapeutic class of the final API. Coupling a piperidine core with a propiophenone derivative yields compounds with potent analgesic properties (similar to meperidine). However, extending the chain by one carbon using a butyrophenone derivative eliminates the analgesic effect and introduces strong dopamine D2-receptor antagonism, yielding antipsychotics like haloperidol [1].
| Evidence Dimension | Primary pharmacological activity of piperidine derivatives |
| Target Compound Data | Antipsychotic / Neuroleptic (D2 antagonism) |
| Comparator Or Baseline | Propiophenone derivatives (Analgesic / μ-opioid agonism) |
| Quantified Difference | Complete qualitative shift in therapeutic class |
| Conditions | In vivo receptor binding and behavioral models |
Demonstrates that generic substitution of the alkyl chain is impossible in psychiatric drug development, mandating the procurement of the exact butyrophenone scaffold.
Butyrophenone possesses a γ-hydrogen, enabling it to undergo Norrish Type II intramolecular hydrogen abstraction to form a 1,4-biradical, which subsequently cleaves into acetophenone enol and ethylene. In contrast, acetophenone and propiophenone lack this γ-hydrogen and are restricted to Norrish Type I cleavage or bimolecular hydrogen abstraction [1]. This fundamental structural difference makes butyrophenone the minimal unbranched phenyl alkyl ketone capable of efficient Type II photoelimination.
| Evidence Dimension | Photochemical reaction pathway |
| Target Compound Data | Undergoes Norrish Type II intramolecular cleavage |
| Comparator Or Baseline | Acetophenone / Propiophenone (Restricted to Type I or bimolecular pathways) |
| Quantified Difference | Qualitative pathway shift (Type II vs Type I) |
| Conditions | UV irradiation in solution |
Critical for buyers sourcing photoinitiators or actinometers where intramolecular, concentration-independent photochemical cleavage is required.
Butyrophenone maintains a melting point of approximately 11–13 °C, ensuring it remains a flowable liquid under standard laboratory and manufacturing conditions. In contrast, acetophenone and propiophenone have melting points around 19–20 °C and 18–21 °C, respectively, causing them to frequently crystallize or become highly viscous in cooler environments (e.g., 15–18 °C) [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 11–13 °C (Liquid at cool ambient temperatures) |
| Comparator Or Baseline | Acetophenone: 19–20 °C (Solidifies at cool ambient temperatures) |
| Quantified Difference | ~7–8 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Ensures seamless integration into automated liquid handling systems and continuous flow reactors without the need for heated storage or transfer lines.
In the development of predictive models for drug-membrane interactions and PROTAC solubility, a homologous series of phenyl alkyl ketones is used to calibrate the Chromatographic Hydrophobicity Index (CHI). Butyrophenone provides a critical intermediate calibration point with a log Kow of 2.66, bridging the gap between the more hydrophilic acetophenone (log Kow ~1.58) and the more lipophilic valerophenone [1]. Its predictable retention behavior on Immobilized Artificial Membrane (IAM) columns makes it an indispensable standard.
| Evidence Dimension | Log Kow (Hydrophobicity) |
| Target Compound Data | 2.66 |
| Comparator Or Baseline | Acetophenone (~1.58) |
| Quantified Difference | +1.08 log units |
| Conditions | EPI Suite / IAM Chromatography calibration |
Provides analytical laboratories with a necessary mid-range lipophilicity standard for validating ADMET and skin permeation models.
Essential for the synthesis of haloperidol, droperidol, and spiperone, where the exact 4-carbon chain is required to achieve dopamine D2-receptor antagonism rather than the analgesic effects produced by shorter propiophenone analogs [1].
Strictly required in photochemical setups and actinometry where Norrish Type II cleavage is necessary, successfully bypassing the bimolecular dependencies and Type I restrictions of acetophenone [2].
Chosen over acetophenone and propiophenone in automated or continuous flow chemistry environments where a stable, room-temperature liquid aromatic ketone is necessary to prevent line clogging and ensure accurate dosing without external heating.
Procured by analytical and pharmaceutical laboratories as a precise lipophilicity marker for calculating Chromatographic Hydrophobicity Index (CHI) values in the development of PROTACs and other complex modalities [3].
Corrosive;Irritant